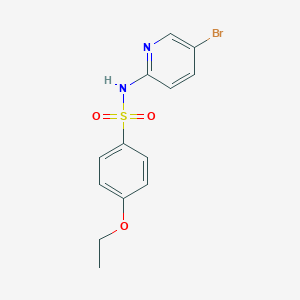
N-(2-BROMOPHENYL)-N'-(4-METHOXYPHENETHYL)UREA
Overview
Description
N-(2-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms. This particular compound features a bromophenyl group and a methoxyphenethyl group, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA typically involves the reaction of 2-bromophenyl isocyanate with 4-methoxyphenethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can undergo oxidation to form a hydroxyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
N-(2-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA may have various applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Potential use in studying enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-(2-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA would depend on its specific biological target. It may interact with enzymes or receptors, altering their activity. The bromophenyl and methoxyphenethyl groups could play a role in binding to the target site, influencing the compound’s efficacy and selectivity.
Comparison with Similar Compounds
Similar Compounds
- N-(2-BROMOPHENYL)-N’-(4-METHOXYPHENYL)UREA
- N-(2-CHLOROPHENYL)-N’-(4-METHOXYPHENETHYL)UREA
- N-(2-BROMOPHENYL)-N’-(4-HYDROXYPHENETHYL)UREA
Uniqueness
N-(2-BROMOPHENYL)-N’-(4-METHOXYPHENETHYL)UREA is unique due to the presence of both bromophenyl and methoxyphenethyl groups. These functional groups may impart distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-bromophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O2/c1-21-13-8-6-12(7-9-13)10-11-18-16(20)19-15-5-3-2-4-14(15)17/h2-9H,10-11H2,1H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJJGIBRUBHZFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[1-(3-methoxybenzyl)-4-(4-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B4773006.png)
![2-[(3-chloro-4-fluorophenoxy)acetyl]-N-(3,5-dimethylphenyl)hydrazinecarboxamide](/img/structure/B4773016.png)
![1,4-THIAZINAN-4-YL[5-(2-THIENYL)-3-ISOXAZOLYL]METHANONE](/img/structure/B4773024.png)
![N-[bis(4-chlorophenyl)methyl]-2-methylbenzamide](/img/structure/B4773027.png)
![4-[2-(4-Nitrophenyl)-3-phenylquinoxalin-6-yl]oxyaniline](/img/structure/B4773028.png)
![N-{4-[N-({1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}carbonyl)ethanehydrazonoyl]phenyl}nicotinamide](/img/structure/B4773033.png)
![5-[(4-METHOXYANILINO)CARBONYL]-1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID](/img/structure/B4773041.png)
![N~2~-(2-chlorophenyl)-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4773043.png)

![ethyl 2-[(2,6-dichlorobenzoyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4773056.png)
![2-[(3-benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4773060.png)
![N-{1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-3,5-dimethyl-1H-pyrazol-4-yl}-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4773068.png)
![2-[3-(2,4-dichlorophenoxy)propyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole](/img/structure/B4773071.png)
![2-{4-[(2-chlorobenzyl)oxy]phenyl}-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile](/img/structure/B4773097.png)
